molecular formula C8H7ClO3 B163078 (3-Chlorophenyl) methyl carbonate CAS No. 1847-96-7

(3-Chlorophenyl) methyl carbonate

Cat. No.: B163078
CAS No.: 1847-96-7
M. Wt: 186.59 g/mol
InChI Key: YLCITVITFATKDX-UHFFFAOYSA-N
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Description

(3-Chlorophenyl) methyl carbonate is an organic compound hypothesized to consist of a methyl carbonate group (-O-CO-OCH₃) attached to a 3-chlorophenyl ring. For instance, methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1, ) shares a carbamate backbone but differs in substituents, highlighting how functional groups influence stability and reactivity .

Properties

CAS No.

1847-96-7

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

(3-chlorophenyl) methyl carbonate

InChI

InChI=1S/C8H7ClO3/c1-11-8(10)12-7-4-2-3-6(9)5-7/h2-5H,1H3

InChI Key

YLCITVITFATKDX-UHFFFAOYSA-N

SMILES

COC(=O)OC1=CC(=CC=C1)Cl

Canonical SMILES

COC(=O)OC1=CC(=CC=C1)Cl

Synonyms

Carbonic acid m-chlorophenyl=methyl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The 3-chlorophenyl moiety is prevalent in pharmaceuticals and agrochemicals due to its electronic and steric effects. Below is a comparison of compounds with this group:

Compound Functional Group Synthetic Yield Key Properties/Applications Reference
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole-thione 75% Anticancer/antimicrobial potential
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate Piperazinone ester Not specified Cytotoxicity against HT-29 and A549 cells
Methyl (3-hydroxyphenyl)-carbamate Carbamate Not specified Industrial applications; GHS-compliant safety profile
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate Urea-linked methyl ester 44% Drug candidate with mass spec validation ([M+H]+: 438.1)

Key Observations :

  • Synthetic Yields : Triazole-thiones (75–82%) and urea-linked esters (31–44%) demonstrate moderate-to-high yields, suggesting efficient synthetic routes for 3-chlorophenyl derivatives .
  • Biological Activity: Piperazinone derivatives () show cytotoxicity against cancer cell lines (e.g., HT-29, A549), implying that 3-chlorophenyl groups enhance bioactivity via hydrophobic interactions .
  • Stability : Carbamates () and esters () exhibit distinct stability profiles. Methyl carbonates, being esters of carbonic acid, may hydrolyze faster than carbamates under acidic/basic conditions due to the labile carbonate group .

Spectroscopic and Computational Analysis

  • Mass Spectrometry : Urea-linked methyl esters (e.g., compound 4b, [M+H]+: 438.1) and triazole-thiones were validated via ESI-MS, highlighting the utility of mass spectrometry in characterizing 3-chlorophenyl derivatives .
  • Molecular Modeling : utilized Chem3D Pro 12.0.2 to predict atomic charges and fragmentation patterns, a method applicable to hypothesize the behavior of (3-chlorophenyl) methyl carbonate .

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